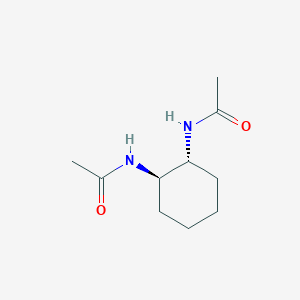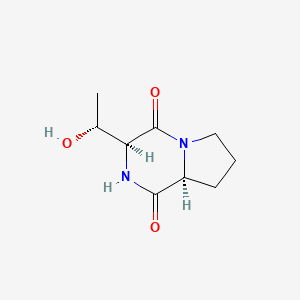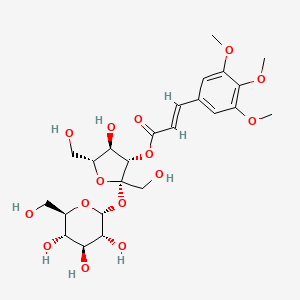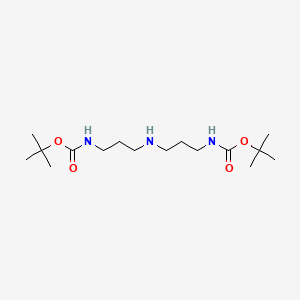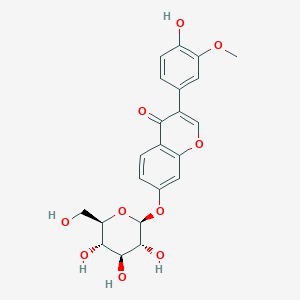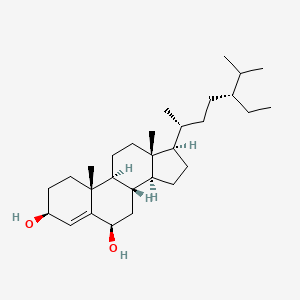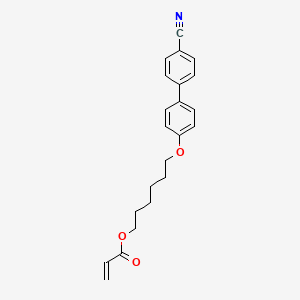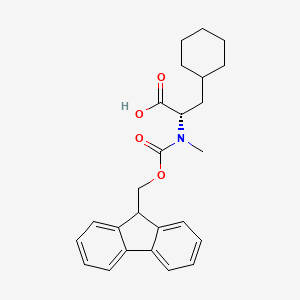
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid is a useful research compound. Its molecular formula is C25H29NO4 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme-activated Surfactants for Dispersion of Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to the chemical compound , have been utilized as surfactants for carbon nanotubes. These surfactants facilitate the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, using quantum mechanical computations for modeling their interactions with the carbon nanotubes. This approach enables the activation of carbon nanotube surfactants through enzymatic reactions, showcasing a novel application in materials science and nanotechnology (Cousins et al., 2009).
Synthesis of Oligomers from Amide-linked Neuraminic Acid Analogues
Another significant application involves the synthesis of oligomers derived from N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, which are derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. These monomer units have been incorporated into solid-phase synthesis, leading to the efficient synthesis of oligomers varying in length. This process demonstrates the compound's utility in the synthesis of complex biomolecules, contributing to advancements in bioorganic chemistry and molecular biology (Gregar & Gervay-Hague, 2004).
Development of Novel Fluorescence Probes for ROS Detection
In another innovative application, derivatives of the compound have been used in the development of novel fluorescence probes for the reliable detection of reactive oxygen species (ROS), distinguishing specific species. These probes are designed to react selectively with highly reactive oxygen species, producing a strongly fluorescent compound upon reaction. This application highlights the compound's role in advancing analytical and diagnostic techniques in biochemistry and molecular biology (Setsukinai et al., 2003).
Synthesis of Fmoc-amino Acids for Solid Phase Peptide Synthesis
The compound has been pivotal in the field of peptide synthesis, particularly in the development of Fmoc (9-fluorenylmethoxycarbonyl) solid phase peptide synthesis methodology. This approach has been enhanced by various advancements, including the introduction of solid supports, linkages, side chain protecting groups, and a better understanding of solvation conditions. These developments have facilitated the synthesis of biologically active peptides and small proteins, underscoring the compound's importance in synthetic chemistry and drug development (Fields & Noble, 2009).
properties
IUPAC Name |
(2S)-3-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,2-4,9-10,15-16H2,1H3,(H,27,28)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQWVTJZNYDCRV-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



